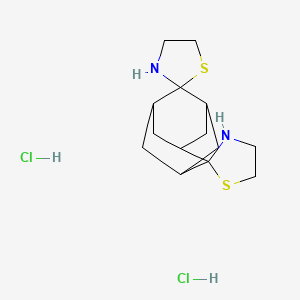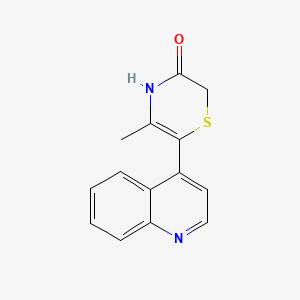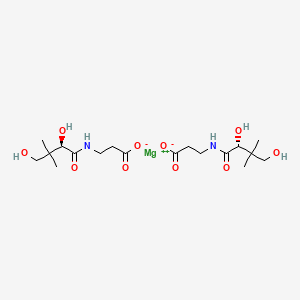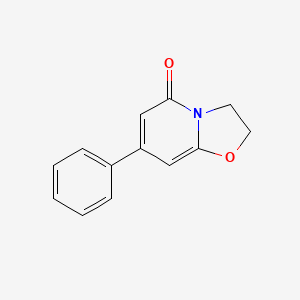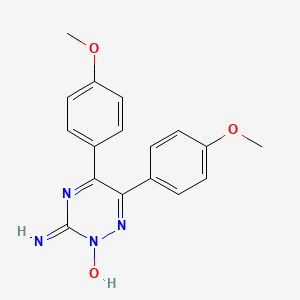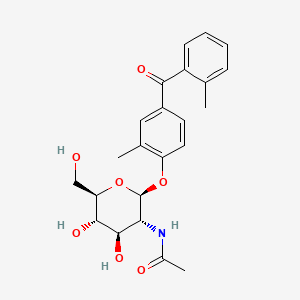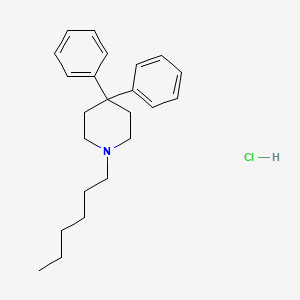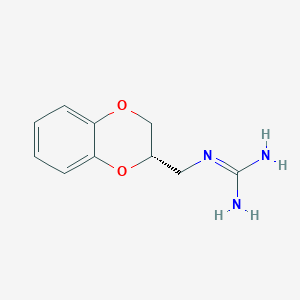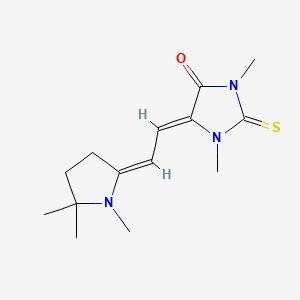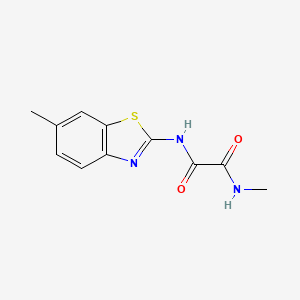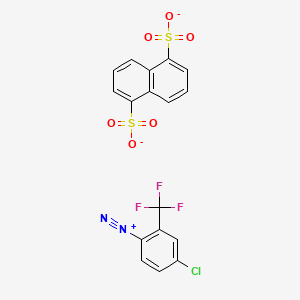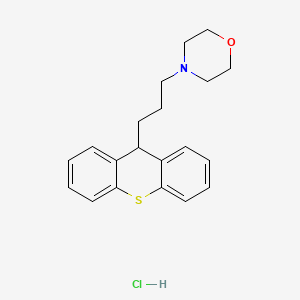
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a thioxanthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride typically involves the reaction of morpholine with a thioxanthene derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its corresponding dihydro derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine derivatives: Compounds with similar structures, such as morpholine itself or other substituted morpholines.
Thioxanthene derivatives: Compounds that include the thioxanthene moiety, such as thioxanthene itself or its derivatives.
Uniqueness
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is unique due to the combination of the morpholine ring and the thioxanthene moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
94576-16-6 |
|---|---|
Fórmula molecular |
C20H24ClNOS |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
4-[3-(9H-thioxanthen-9-yl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H23NOS.ClH/c1-3-9-19-17(6-1)16(18-7-2-4-10-20(18)23-19)8-5-11-21-12-14-22-15-13-21;/h1-4,6-7,9-10,16H,5,8,11-15H2;1H |
Clave InChI |
YCRZGNDHKOPWPJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCC2C3=CC=CC=C3SC4=CC=CC=C24.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


